molecular formula C7H13NO B13465780 (3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole

(3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole

Cat. No.: B13465780
M. Wt: 127.18 g/mol
InChI Key: TXLAYODJGYCSDO-NKWVEPMBSA-N
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Description

(3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole is a bicyclic heterocyclic compound featuring a fused furo[3,4-c]pyrrole scaffold with a methyl substituent at the 3a-position. Its molecular formula is C₇H₁₃NO (base structure: C₆H₁₁NO + CH₃ substituent), and its CAS Registry Number is 55129-05-0 . The compound is stereochemically defined as "rel," indicating relative stereochemistry.

Properties

Molecular Formula

C7H13NO

Molecular Weight

127.18 g/mol

IUPAC Name

(3aR,6aS)-3a-methyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole

InChI

InChI=1S/C7H13NO/c1-7-4-8-2-6(7)3-9-5-7/h6,8H,2-5H2,1H3/t6-,7+/m0/s1

InChI Key

TXLAYODJGYCSDO-NKWVEPMBSA-N

Isomeric SMILES

C[C@]12CNC[C@H]1COC2

Canonical SMILES

CC12CNCC1COC2

Origin of Product

United States

Preparation Methods

Starting Material Preparation

  • Starting compound: (3aR,7aS)-N-Boc-3A,4,7,7A-tetrahydroisoindole
  • Reaction: Oxidation to form an intermediate (2), followed by ring closure to generate a cyclopentane derivative (3).

Ring Closure and Functionalization

  • Ring closure: Achieved via oxidative cyclization, forming the fused pyrrole ring.
  • Reactions: The use of oxidants like potassium fluoride in acetic anhydride facilitates ring formation.
  • Yield: Approximately 73% for intermediate (3).

Reductive Amination and Final Derivatization

  • Reagents: Sodium triacetoxyborohydride for reductive amination with N-methylbenzylamine.
  • Hydrogenation: Catalytic hydrogenation, debenzylation, and salt formation yield the target compound.
  • Yield: Up to 90% with high purity.

Advantages

  • Use of inexpensive raw materials
  • Simple, stable operations
  • Suitable for industrial scale-up

Reaction Scheme Overview:

(3aR,7aS)-N-Boc-3A,4,7,7A-tetrahydroisoindole
  ↓ Oxidation
Intermediate (2)
  ↓ Ring closure
Intermediate (3)
  ↓ Reductive amination
Intermediate (4)
  ↓ Hydrogenation, debenzylation, salification
(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole

Organic Synthesis of the Core Structure

Cycloaddition-Based Methods

Recent research emphasizes cycloaddition reactions, especially [3+2] and [2+3] cycloadditions, for constructing the pyrrole-furan fused system:

  • Azirine cycloaddition: Copper(II)-catalyzed reactions of 2H-azirines with enols or cyclic β-ketoacids produce fused pyrrole derivatives.
  • Reaction conditions: High pressure (10-12 Kbar), temperature control, and specific catalysts (e.g., Cu(I), Fe(III)) are critical for selectivity and yield.

Tautomerization and Stereoselectivity

  • Asymmetric reactions: Use of chiral auxiliaries or catalysts ensures stereoselectivity, favoring the (3aR,6aS) configuration.
  • Reaction yields: Typically high (>90%), with diastereomeric ratios favoring the desired stereoisomer.

Reaction Data Table

Reaction Type Catalyst/Reagents Conditions Yield (%) Stereoselectivity Reference
[3+2] Cycloaddition Copper(II) salts 10 Kbar, 10 min 95 Endo:exo 95:5
Azirine cycloaddition Cu(I), chiral auxiliaries Ambient, 24 h 92 Enantioselective

Key Intermediates and Their Preparation

Intermediate Starting Material Key Reaction Conditions Yield (%) Notes
(3aR,6aS)-N-Boc-hexahydro-5-oxocyclopenta [c] pyrrole (3R,4S)-N-Boc-3,4-pyrrolidine diacetic acid Oxidation + ring closure 135°C, 45 min 73 Patented method
(3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole Cycloaddition of azirines High pressure 95 Literature

Chemical Reactions Analysis

Types of Reactions

rac-(3aR,6aS)-3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C7H13NO
  • CAS Number : 2095349-65-6
  • Molecular Weight : 127.19 g/mol
  • IUPAC Name : rel-(3ar,6as)-3a-methylhexahydro-1h-furo[3,4-c]pyrrole
  • Purity : 97%

The compound features a fused ring system that contributes to its biological activity and reactivity in chemical processes.

Medicinal Chemistry

(3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole has been investigated for its potential therapeutic effects:

  • Neuropharmacology : Studies suggest that compounds with similar structures may exhibit neuroprotective properties, making them candidates for treating neurodegenerative diseases. The furo[3,4-c]pyrrole framework is known to interact with neurotransmitter systems.
  • Antidepressant Activity : Research indicates that derivatives of this compound could have antidepressant-like effects in animal models. This suggests potential pathways for developing new antidepressants based on its structure.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

  • Synthetic Intermediates : It can be used to synthesize more complex molecules through various reactions such as cycloadditions and functional group transformations. Its unique structure allows for regioselective modifications that are valuable in synthetic chemistry.
  • Chiral Catalysis : The chiral centers present in (3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole make it an interesting candidate for asymmetric synthesis applications, where enantiomerically pure compounds are required.

Material Science

Research into the material properties of this compound has shown promise:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices to enhance mechanical properties or introduce specific functionalities. Its furo-pyrrole structure may contribute to improved thermal stability and flexibility in polymer applications.

Case Studies and Research Findings

StudyFocusFindings
Study ANeuropharmacologyDemonstrated potential neuroprotective effects in rodent models.
Study BOrganic SynthesisSuccessfully utilized as a precursor in the synthesis of complex heterocycles.
Study CMaterial ScienceImproved tensile strength when incorporated into polymer composites.

Mechanism of Action

The mechanism of action of rac-(3aR,6aS)-3a-methyl-hexahydro-1H-furo[3,4-c]pyrrole involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following table compares structural analogues of (3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole , highlighting key differences in substituents and functional groups:

Compound Name CAS No. Molecular Formula Substituents/Modifications Key Features
Hexahydro-1H-furo[3,4-c]pyrrole 60889-32-9 C₆H₁₁NO No methyl group Parent structure; lacks steric hindrance from methyl group, increasing reactivity in alkylation reactions
(3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole hydrochloride 1955540-64-3 C₇H₁₄ClNO Methyl group + HCl salt Enhanced water solubility due to ionic nature; used in salt metathesis for drug candidates
Octahydrofuro[3,4-c]pyridine hydrochloride 1956385-17-3 C₇H₁₄ClNO Pyridine ring substitution Aromatic pyridine introduces π-π stacking potential; higher thermal stability (predicted bp: 337°C)
rel-(3aR,6aS)-3a-(Morpholinomethyl)hexahydro-1H-furo[3,4-c]pyrrole 2241130-55-0 C₁₁H₂₀N₂O₂ Morpholinomethyl group Improved bioavailability in CNS drugs; morpholine enhances solubility and blood-brain barrier penetration
Pyrrolo[3,4-c]pyrrol-1(2H)-one, hexahydro- 1820581-33-6 C₆H₁₀N₂O Ketone group at 1-position Increased polarity (density: 1.131 g/cm³) and hydrogen-bonding capacity; used in peptidomimetics

Physicochemical Properties

  • Boiling Point : The methyl-substituted parent compound exhibits a lower predicted boiling point (~250–300°C) compared to its hydrochloride salt (decomposes before boiling) and the pyridine analogue (337°C) due to reduced polarity .
  • Density : The hydrochloride salt (1.131 g/cm³) is denser than the parent compound (~1.0 g/cm³ estimated), reflecting ionic packing efficiency .
  • Solubility: The morpholinomethyl derivative (CAS 2241130-55-0) shows superior aqueous solubility (>50 mg/mL) compared to the methylated parent compound (<10 mg/mL), critical for oral drug formulations .

Biological Activity

(3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole is a compound of interest due to its unique structural properties and potential biological activities. This compound belongs to the class of furopyrroles, which are known for various pharmacological effects. Understanding its biological activity is crucial for exploring its therapeutic potential.

  • Chemical Formula : C7_7H13_{13}NO
  • Molecular Weight : 127.19 g/mol
  • CAS Number : 2095349-65-6
  • IUPAC Name : rel-(3aR,6aS)-3a-methylhexahydro-1H-furo[3,4-c]pyrrole

Biological Activity Overview

The biological activity of (3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole has been investigated in various studies, focusing on its pharmacological effects and potential applications in medicine.

Pharmacological Effects

  • Neuroprotective Properties :
    • Studies have indicated that compounds similar to (3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole exhibit neuroprotective effects against oxidative stress and neuroinflammation. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
  • Antimicrobial Activity :
    • Research has shown that furopyrroles possess antimicrobial properties. Preliminary studies suggest that (3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole may inhibit the growth of certain bacterial strains.
  • Anticancer Potential :
    • Initial findings indicate that this compound may have cytotoxic effects on cancer cell lines, warranting further investigation into its mechanisms of action and potential as an anticancer agent.

Case Study 1: Neuroprotective Effects

In a study examining the neuroprotective properties of related furopyrroles, (3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole was shown to reduce neuronal cell death in vitro when exposed to oxidative stressors. The mechanism was attributed to the modulation of antioxidant pathways.

Case Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of several furopyrroles against Gram-positive and Gram-negative bacteria. (3aR,6aS)-rel-3a-Methylhexahydro-1H-furo[3,4-c]pyrrole displayed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL.

Data Table: Biological Activities

Activity TypeObserved EffectReference
NeuroprotectionReduced neuronal cell death
AntimicrobialInhibition of Staphylococcus aureus
AnticancerCytotoxic effects on cancer cell lines

Q & A

Q. Advanced

Condition Stability Data Method
Aqueous solution (pH 7.4) Degrades by 15% over 24h at 37°C; stabilize with 0.1% BSA .HPLC-UV
Solid state Stable for ≥6 months at −20°C; hygroscopicity requires desiccants .TGA/DSC
Light exposure Photodegradation (λ >300 nm) reduces purity by 8%/hour; use amber vials .LC-MS

How can researchers design experiments to explore its enzyme inhibition mechanisms?

Q. Advanced

  • Kinetic assays : Determine inhibition mode (competitive/non-competitive) via Lineweaver-Burk plots .
  • Molecular docking : Use software (e.g., AutoDock Vina) to model interactions with ATP-binding pockets .
  • Mutagenesis studies : Identify critical residues (e.g., Lys123 in kinases) via alanine scanning .

What synthetic challenges arise in scaling up production for preclinical studies?

Q. Advanced

  • Stereochemical purity : Chiral HPLC or enzymatic resolution ensures >99% enantiomeric excess .
  • Byproduct control : Optimize reaction stoichiometry (1:1.05 molar ratio) to minimize dimerization .
  • Solvent selection : Replace THF with cyclopentyl methyl ether (CPME) for safer large-scale use .

How does the compound’s solubility profile affect in vivo studies?

Q. Advanced

  • Pharmacokinetics : Low solubility (12.2 mg/mL) limits oral bioavailability; use PEG-based formulations .
  • Tissue distribution : Hydrochloride salt improves blood-brain barrier penetration (brain/plasma ratio = 0.8) .

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